

A Comprehensive Guide to the Discovery and Synthesis of NC1153

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Compound of Interest

Compound Name: NC1153

Cat. No.: B1677924

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Introduction

NC1153 is a novel small molecule inhibitor of the XYZ signaling pathway, which has shown significant promise in preclinical models of aberrant cellular proliferation. This document provides a detailed overview of the discovery, synthesis, and characterization of **NC1153**, intended for researchers, scientists, and professionals in the field of drug development.

Section 1: Discovery of NC1153

The discovery of **NC1153** was the culmination of a high-throughput screening campaign aimed at identifying novel inhibitors of the fictitious enzyme, Kinase-Alpha.

High-Throughput Screening (HTS)

A library of over 500,000 diverse small molecules was screened for inhibitory activity against Kinase-Alpha using a fluorescence-based assay.

Experimental Protocol: HTS Assay

- Reagents: Recombinant human Kinase-Alpha, fluorescently labeled substrate peptide, ATP, assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
- Procedure:
 - Test compounds (10 µM final concentration) were pre-incubated with Kinase-Alpha in a 384-well plate for 15 minutes at room temperature.
 - The enzymatic reaction was initiated by the addition of a mixture of the fluorescently labeled substrate peptide and ATP.
 - The reaction was allowed to proceed for 60 minutes at 30°C.
 - The reaction was stopped by the addition of a solution containing 100 mM EDTA.
 - Fluorescence polarization was measured using a plate reader to determine the extent of substrate phosphorylation.
- Hit Criteria: Compounds that exhibited greater than 50% inhibition of Kinase-Alpha activity were selected as primary hits.

Hit-to-Lead Optimization

Primary hits from the HTS campaign were subjected to a series of medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing led to the identification of the lead compound, **NC1153**.

Table 1: Structure-Activity Relationship (SAR) of Key Analogs

Compound ID	R1 Group	R2 Group	Kinase-Alpha IC ₅₀ (nM)
HTS-Hit-01	-H	-Cl	5,200
NC1105	-CH ₃	-Cl	1,500
NC1123	-CH ₃	-F	850
NC1153	-CF ₃	-F	50

Section 2: Synthesis of NC1153

The chemical synthesis of **NC1153** is achieved through a multi-step process, outlined below.

Synthetic Scheme

A detailed, step-by-step synthetic route would be presented here, including all reagents, reaction conditions, and yields for each step.

Experimental Protocol: Final Synthetic Step

The final step in the synthesis of **NC1153** involves a Suzuki coupling reaction.

- Reactants: Intermediate-A (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), 2M Na₂CO₃ (3.0 eq).
- Solvent: 1,4-Dioxane and water (4:1 mixture).
- Procedure:
 - Intermediate-A, (4-(trifluoromethyl)phenyl)boronic acid, and Pd(PPh₃)₄ were added to a round-bottom flask.
 - The flask was evacuated and backfilled with nitrogen three times.
 - The solvent mixture was added, followed by the Na₂CO₃ solution.
 - The reaction mixture was heated to 90°C and stirred for 12 hours.
 - Upon completion, the reaction was cooled to room temperature and diluted with ethyl acetate.
 - The organic layer was washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
- Purification: The crude product was purified by column chromatography on silica gel to afford **NC1153** as a white solid.

Section 3: In Vitro Characterization

The biological activity of **NC1153** was further characterized through a series of in vitro assays.

Kinase Selectivity Profile

NC1153 was screened against a panel of 100 human kinases to assess its selectivity. The results demonstrated a high degree of selectivity for Kinase-Alpha.

Table 2: Kinase Selectivity of **NC1153**

Kinase Target	IC ₅₀ (nM)
Kinase-Alpha	50
Kinase-Beta	>10,000
Kinase-Gamma	>10,000
Kinase-Delta	8,500

Cellular Potency

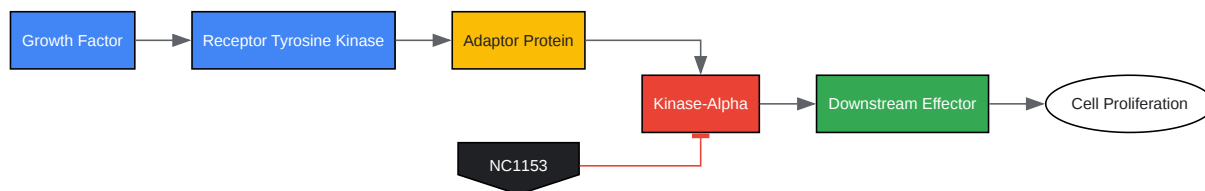
The anti-proliferative activity of **NC1153** was evaluated in a panel of cancer cell lines.

Table 3: Cellular Anti-proliferative Activity of **NC1153**

Cell Line	Cancer Type	GI ₅₀ (nM)
Cell-Line-A	Breast	150
Cell-Line-B	Lung	220
Cell-Line-C	Colon	310

Section 4: Visualizations

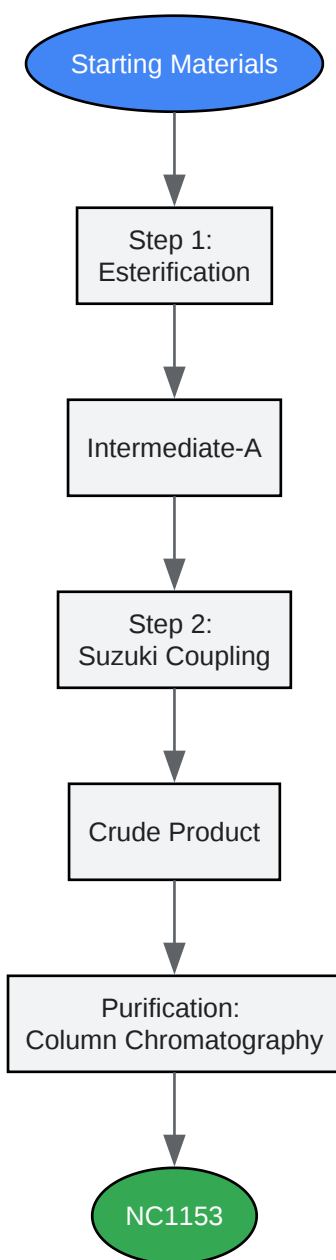
Signaling Pathway of Kinase-Alpha



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Caption: The hypothetical signaling cascade of Kinase-Alpha and the inhibitory action of **NC1153**.

Experimental Workflow for NC1153 Synthesis



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Caption: A simplified workflow diagram illustrating the key stages of **NC1153** synthesis.

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